

IUPAC nomenclature for 3-Hexyne and its isomers

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Compound of Interest

Compound Name: 3-Hexyne

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An In-depth Technical Guide to the IUPAC Nomenclature of **3-Hexyne** and its Isomers

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **3-hexyne** and its various isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed exploration of the structural variations and naming conventions for compounds with the molecular formula C_6H_{10} .

Introduction to Alkyne Isomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.^{[1][2]} For the molecular formula C_6H_{10} , which corresponds to hexyne, several structural isomers exist. These isomers can be categorized based on the position of the carbon-carbon triple bond and the branching of the carbon skeleton.

Alkynes, characterized by the presence of a carbon-carbon triple bond, exhibit structural isomerism.^[1] However, they do not display geometric (cis-trans) isomerism around the triple bond. This is because the carbon atoms involved in the triple bond have a linear geometry, with only one substituent attached to each, precluding the possibility of different spatial arrangements.^{[1][3][4]}

IUPAC Nomenclature of Alkynes

The systematic naming of alkynes under IUPAC guidelines follows a specific set of rules:

- **Identify the Parent Chain:** The longest continuous carbon chain that contains the triple bond is identified as the parent chain.
- **Numbering the Chain:** The chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.^[5]
- **Suffix:** The "-ane" suffix of the corresponding alkane is replaced with "-yne".
- **Locating the Triple Bond:** The position of the triple bond is indicated by the number of the first carbon atom in the triple bond. This number precedes the parent name (e.g., hex-2-yne).
- **Substituents:** Any branched groups (substituents) are named and numbered according to their position on the parent chain. These are listed alphabetically as prefixes to the parent name.

Structural Isomers of Hexyne (C₆H₁₀)

There are seven structural isomers for the molecular formula C₆H₁₀, which are all alkynes. These can be divided into positional isomers with a straight six-carbon chain and branched-chain isomers.^[6]

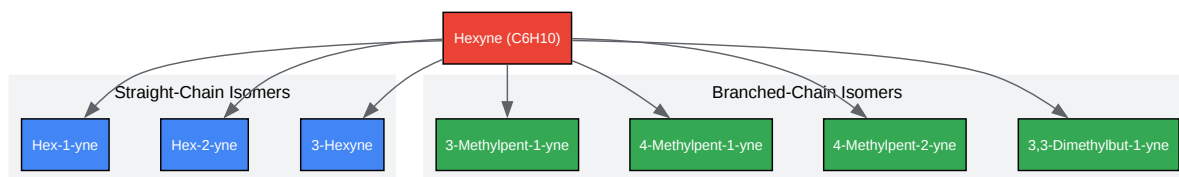
Straight-Chain Positional Isomers:

- Hex-1-yne^[7]^[8]
- Hex-2-yne^[7]^[8]
- Hex-3-yne^[7]^[8]

Branched-Chain Isomers:

- 3-Methylpent-1-yne^[6]
- 4-Methylpent-1-yne^[6]
- 4-Methylpent-2-yne^[6]
- 3,3-Dimethylbut-1-yne^[6]

The relationship between these structural isomers is illustrated in the diagram below.



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Caption: Structural isomers of hexyne (C₆H₁₀).

Detailed Nomenclature and Structure

3-Hexyne

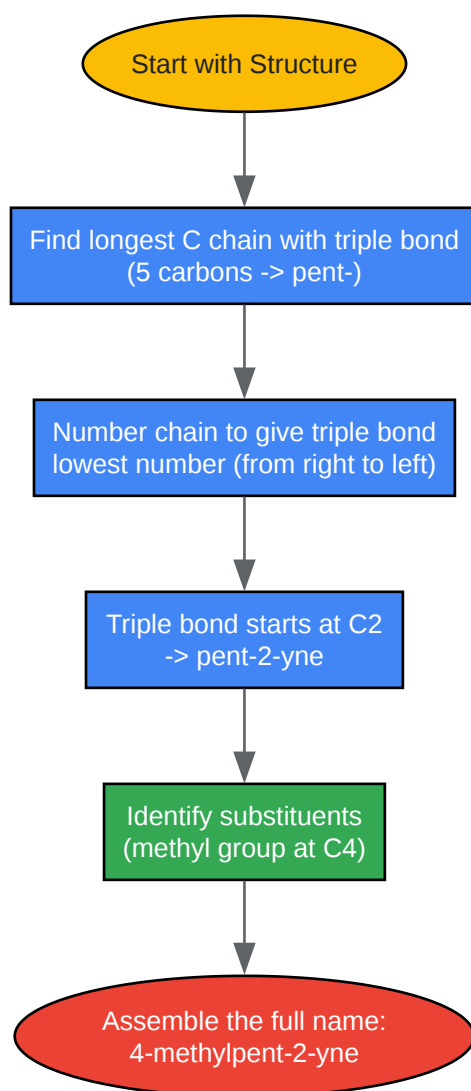
- IUPAC Name: Hex-3-yne[9]
- Common Name: Diethylacetylene[9][10]
- Structure: $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_3$
- Description: A symmetrical alkyne where the triple bond is located between the third and fourth carbon atoms of a six-carbon chain.[10]

Other Hexyne Isomers

- Hex-1-yne (n-Butylacetylene): The triple bond is at the terminal position (between C1 and C2). Its molecular formula is $\text{HC}_2\text{C}_4\text{H}_9$. [11]
- Hex-2-yne (Methylpropylacetylene): The triple bond is between C2 and C3.
- 3-Methylpent-1-yne: A five-carbon parent chain (pentyne) with the triple bond at C1 and a methyl group at C3.
- 4-Methylpent-1-yne: A pentyne chain with the triple bond at C1 and a methyl group at C4.

- 4-Methylpent-2-yne: A pentyne chain with the triple bond at C2 and a methyl group at C4. This isomer is chiral.
- 3,3-Dimethylbut-1-yne: A four-carbon parent chain (butyne) with the triple bond at C1 and two methyl groups at C3.

The logical workflow for naming a branched alkyne is demonstrated below with 4-methylpent-2-yne.



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Caption: IUPAC naming workflow for 4-methylpent-2-yne.

Quantitative Data

The physical properties of the straight-chain hexyne isomers are summarized in the table below. Data for branched-chain isomers is less commonly reported.

Property	Hex-1-yne	Hex-2-yne	Hex-3-yne
Molecular Formula	C ₆ H ₁₀	C ₆ H ₁₀	C ₆ H ₁₀
Molar Mass (g/mol)	82.146[11]	82.14	82.14[12]
Boiling Point (°C)	71-72[11]	84	81-82[12]
Melting Point (°C)	-132[11]	-90	-105[12]
Density (g/cm ³)	0.72[11]	0.731	0.723[12]

Experimental Protocols

The synthesis of alkynes can be achieved through various methods. A common laboratory-scale synthesis of **3-hexyne** involves the alkylation of acetylene.

Synthesis of 3-Hexyne from Acetylene

This protocol describes a two-step alkylation of acetylene using sodium amide as a strong base and an ethyl halide.[13]

Materials:

- Acetylene gas
- Liquid ammonia (solvent)
- Sodium amide (NaNH₂)
- Ethyl bromide (CH₃CH₂Br)
- Anhydrous ether (co-solvent)

Procedure:

- Deprotonation of Acetylene:
 - Set up a three-necked flask equipped with a gas inlet, a dry ice condenser, and a mechanical stirrer in a dry ice-acetone bath (-78 °C).
 - Condense liquid ammonia into the flask.
 - Slowly add sodium amide to the stirred liquid ammonia.
 - Bubble acetylene gas through the solution. The acetylene will be deprotonated by the amide ion to form sodium acetylide, which precipitates.[\[13\]](#)
- First Alkylation:
 - To the suspension of sodium acetylide, add one equivalent of ethyl bromide dissolved in anhydrous ether dropwise.
 - The reaction mixture is stirred, allowing the acetylide anion to act as a nucleophile, displacing the bromide ion from ethyl bromide to form but-1-yne.[\[13\]](#)
 - Allow the ammonia to evaporate.
- Second Alkylation:
 - The resulting but-1-yne is then subjected to a second round of deprotonation and alkylation.
 - Dissolve the crude but-1-yne in fresh liquid ammonia and add a second equivalent of sodium amide to form sodium butynide.
 - Slowly add a second equivalent of ethyl bromide. The butynide anion attacks the ethyl bromide to form the final product, **3-hexyne**.[\[13\]](#)
- Workup and Purification:
 - After the reaction is complete, the ammonia is allowed to evaporate.
 - The remaining residue is treated with water to quench any unreacted sodium amide.

- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The final product, **3-hexyne**, is purified by fractional distillation.

This general methodology is a powerful tool for constructing internal alkynes from terminal alkynes. A similar procedure can be used for the synthesis of 1-hexyne by reacting sodium acetylide with butyl bromide.^[11]

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Hexyne - Wikipedia [en.wikipedia.org]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. 3-Hexyne [webbook.nist.gov]
- 10. acs.org [acs.org]
- 11. 1-Hexyne - Wikipedia [en.wikipedia.org]
- 12. 3-Hexyne - Wikipedia [en.wikipedia.org]
- 13. homework.study.com [homework.study.com]
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